molecular formula C16H17N5OS B3989871 N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide

N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide

Cat. No.: B3989871
M. Wt: 327.4 g/mol
InChI Key: WRPLBRXMZZLCBU-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . It is a core structure in many biologically active compounds and is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

1,3,4-Thiadiazole derivatives can be synthesized using various methods. One common method involves the reaction of an amine with carbon disulfide to form a dithiocarbamate, which is then cyclized to form the thiadiazole .


Molecular Structure Analysis

The molecular structure of a 1,3,4-thiadiazole derivative is influenced by the substituents attached to the ring. The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .


Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives can undergo various chemical reactions due to the presence of multiple reactive sites. For instance, they can react with hydrazonoyl halides to form new thiadiazole derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on their specific structure. For example, 2-Amino-5-ethyl-1,3,4-thiadiazole has a melting point of 200-203 °C .

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives depends on their specific biological activity. For example, some 1,3,4-thiadiazole derivatives have been found to exhibit anticonvulsant activity, although the exact mechanism is not fully understood .

Safety and Hazards

The safety and hazards associated with 1,3,4-thiadiazole derivatives also depend on their specific structure. For instance, 2-Amino-5-ethyl-1,3,4-thiadiazole is classified as an eye irritant and skin irritant, and it may cause respiratory irritation .

Future Directions

Research into 1,3,4-thiadiazole derivatives is ongoing, with many studies focusing on the development of new derivatives with improved biological activity and lower toxicity. Future research may also explore new synthetic methods and potential applications in various fields .

Properties

IUPAC Name

N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(pyrazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-2-14-19-20-15(23-14)10-17-16(22)13-6-3-5-12(9-13)11-21-8-4-7-18-21/h3-9H,2,10-11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPLBRXMZZLCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)CNC(=O)C2=CC=CC(=C2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide
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N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide
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N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide
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N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide
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N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide
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N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide

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